1-Bromo-8-methylnonane
Overview
Description
1-Bromo-8-methylnonane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, specifically a bromoalkane, which consists of a nonane backbone with a bromine atom attached to the first carbon and a methyl group attached to the eighth carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methylnonane can be synthesized through the bromination of 8-methylnonane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with the 8-methylnonane to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-methylnonane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 8-methylnon-1-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 8-methylnonan-1-ol, 8-methylnonan-1-amine, or 8-methylnonanenitrile can be formed.
Elimination Reactions: The major product is 8-methylnon-1-ene.
Scientific Research Applications
1-Bromo-8-methylnonane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Material Science: The compound is used in the preparation of specialty polymers and materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and in the study of drug-receptor interactions.
Biological Studies: The compound is used in labeling and tracking studies to understand biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-8-methylnonane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-8-methyloctane: Similar structure but with one less carbon atom in the backbone.
1-Bromo-8-methyldecane: Similar structure but with one more carbon atom in the backbone.
1-Bromo-7-methylnonane: Similar structure but with the methyl group attached to the seventh carbon instead of the eighth.
Uniqueness: 1-Bromo-8-methylnonane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine and methyl groups affects the compound’s steric and electronic properties, making it distinct from other bromoalkanes.
Properties
IUPAC Name |
1-bromo-8-methylnonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKZLKGFWNMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030268 | |
Record name | 1-Bromo-8-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123348-69-6 | |
Record name | 1-Bromo-8-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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